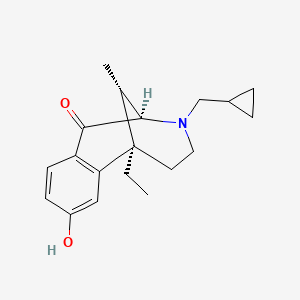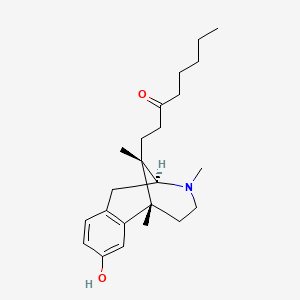
Levorphanol
Descripción general
Descripción
Levorphanol is a potent synthetic opioid analgesic used to manage moderate to severe pain. It is the levorotatory enantiomer of the compound racemorphan, with its dextrorotatory counterpart being dextrorphan . This compound was first described in Germany in 1946 and has been in medical use in the United States since 1953 . It is known for its high efficacy in treating neuropathic pain and its long duration of action compared to other analgesics .
Métodos De Preparación
Levorphanol and its related compounds are conventionally prepared from levomethorphan hydrobromide. The synthetic route involves treating levomethorphan with aqueous hydrobromic acid to produce an aqueous hydrobromic acid solution of this compound . This solution is then neutralized with ammonium hydroxide to form crude this compound, which can be further purified to obtain this compound tartrate or this compound tartrate dihydrate . Industrial production methods focus on minimizing impurities and maximizing yield, often involving crystallization techniques to achieve high purity .
Análisis De Reacciones Químicas
Levorphanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form northis compound, a metabolite.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives. Common reagents used in these reactions include hydrobromic acid for demethylation and ammonium hydroxide for neutralization The major products formed from these reactions include this compound tartrate and northis compound
Aplicaciones Científicas De Investigación
Levorphanol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of other opioid analgesics.
Biology: this compound is studied for its effects on opioid receptors and its potential to modulate pain pathways.
Industry: This compound is produced and formulated into various pharmaceutical products for pain management.
Mecanismo De Acción
Levorphanol acts predominantly as an agonist of the μ-opioid receptor, but it also has activity at the δ-opioid receptor, κ-opioid receptor, and the nociceptin receptor . Additionally, it functions as an N-methyl-D-aspartate receptor antagonist and a serotonin-norepinephrine reuptake inhibitor . These combined actions contribute to its high analgesic efficacy, particularly in treating neuropathic pain .
Comparación Con Compuestos Similares
Levorphanol is often compared to other opioids such as morphine and methadone. Unlike methadone, this compound is a more potent N-methyl-D-aspartate receptor antagonist and has a higher affinity for δ-opioid and κ-opioid receptors . It also has a shorter plasma half-life but a longer duration of action, making it a viable option for chronic pain management . Similar compounds include:
Morphine: A widely used opioid analgesic with a different receptor affinity profile.
Methadone: Another synthetic opioid with a longer half-life and different pharmacokinetic properties.
Dextrorphan: The dextrorotatory counterpart of this compound, with different pharmacological effects
This compound’s unique combination of receptor activities and pharmacokinetic properties makes it a valuable tool in pain management and scientific research.
Propiedades
IUPAC Name |
17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297-90-5 | |
| Record name | Racemorphan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)


![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)






